5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole
Overview
Description
5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 4-propan-2-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylbenzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines or other nitrogen-containing heterocycles.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. Additionally, the compound may modulate signaling pathways by interacting with receptors and other cellular components .
Comparison with Similar Compounds
Similar Compounds
4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one: Another heterocyclic compound with a similar aromatic substitution pattern.
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide: A compound with a different heterocyclic core but similar aromatic substitution.
Uniqueness
5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity. The presence of the 4-propan-2-ylphenyl group further enhances its stability and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that make it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7(2)8-3-5-9(6-4-8)10-11-13-14-12-10/h3-7H,1-2H3,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGJVSUTMOTAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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